[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-
Overview
Description
[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: is a complex organic compound that features a bipiperidine core with a carboxylic acid group and an anthracenylcarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)- typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bipiperidine core through a series of cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions, and the anthracenylcarbonyl group is attached through acylation reactions using anthracene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The anthracenylcarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction can produce anthracenylmethanol derivatives .
Scientific Research Applications
[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
[1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-: can be compared with other bipiperidine derivatives and anthracene-containing compounds. Similar compounds include:
[1,4’-Bipiperidine]-1’-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester, hydrochloride (11), (3R)-: This compound has a similar bipiperidine core but different substituents, leading to distinct chemical properties and applications.
The uniqueness of [1,4’-Bipiperidine]-3-carboxylic acid, 1’-(9-anthracenylcarbonyl)-, (3R)-
Properties
IUPAC Name |
(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-25(24-22-9-3-1-6-18(22)16-19-7-2-4-10-23(19)24)27-14-11-21(12-15-27)28-13-5-8-20(17-28)26(30)31/h1-4,6-7,9-10,16,20-21H,5,8,11-15,17H2,(H,30,31)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWUOHZOFLAXTF-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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